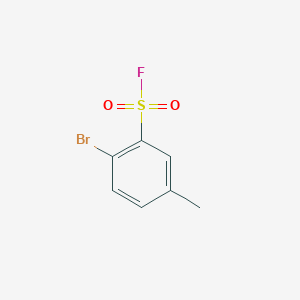
2-Bromo-5-methylbenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO2S It is a sulfonyl fluoride derivative, characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2-bromo-5-methylbenzene. One common method is the reaction of 2-bromo-5-methylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired sulfonyl chloride intermediate. This intermediate is then treated with a fluorinating agent, such as potassium fluoride (KF) or hydrogen fluoride (HF), to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The bromine atom can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding sulfonyl fluoride derivative.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Potassium permanganate (KMnO4) is used in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: The major product is the corresponding sulfonyl fluoride derivative.
Oxidation: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
2-Bromo-5-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl fluorides and sulfonamides.
Biology: The compound is used in the study of enzyme inhibition, as sulfonyl fluorides are known to inhibit serine proteases by forming covalent bonds with the active site serine residue.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-methylbenzene-1-sulfonyl fluoride involves the formation of a covalent bond with nucleophilic residues in target molecules. In biological systems, it reacts with the hydroxyl group of serine residues in enzymes, leading to irreversible inhibition. This covalent modification disrupts the enzyme’s active site, preventing substrate binding and catalysis. The compound’s reactivity towards nucleophiles makes it a valuable tool in chemical biology for studying enzyme function and developing inhibitors .
Comparaison Avec Des Composés Similaires
2-Bromo-5-methylbenzenesulfonyl chloride: Similar structure but with a chloride instead of a fluoride group.
2-Bromo-5-methylbenzenesulfonamide: Similar structure but with an amide group instead of a fluoride.
2-Bromo-5-methylbenzenesulfonic acid: Similar structure but with a carboxylic acid group instead of a fluoride.
Uniqueness: 2-Bromo-5-methylbenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs. The fluoride group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is particularly valuable in the design of enzyme inhibitors and covalent probes, where selective and irreversible binding to target proteins is desired .
Propriétés
Formule moléculaire |
C7H6BrFO2S |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
2-bromo-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6BrFO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 |
Clé InChI |
OEUGNZLFOVSLCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Br)S(=O)(=O)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
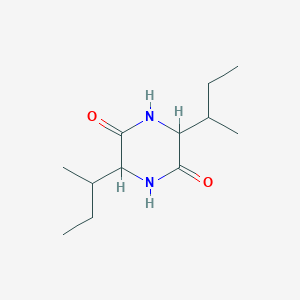

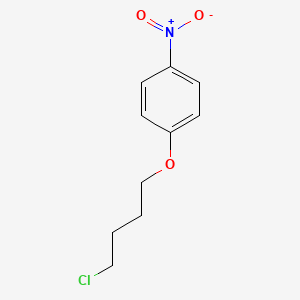
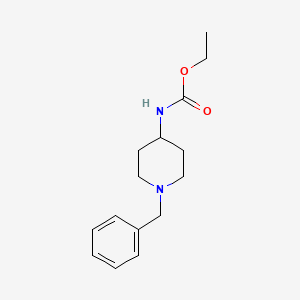

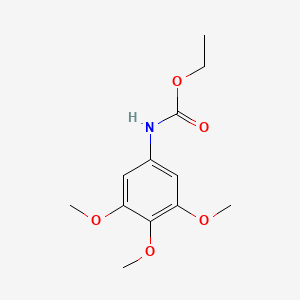
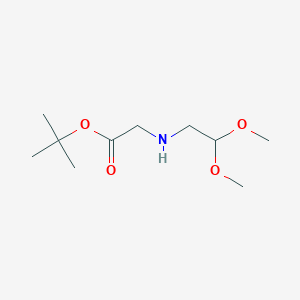

![[5-[(4-methoxyphenyl)methoxy]-4-oxo-1H-pyridin-2-yl]methyl acetate](/img/structure/B8573676.png)
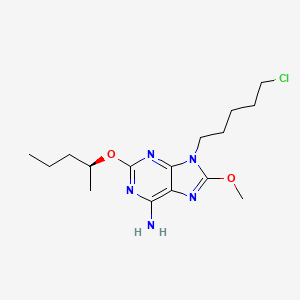
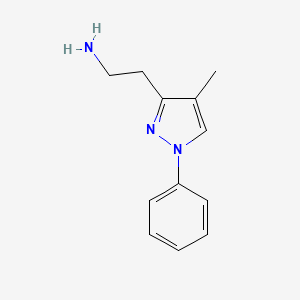

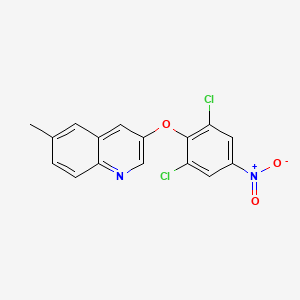
![3-[2-Hydroxy-4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-one](/img/structure/B8573743.png)
